

Technical Guide to "New Red" (CAS: 220658-76-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *New Red*

Cat. No.: *B12360722*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material properties, safety information, experimental protocols, and metabolic pathways associated with the synthetic azo dye known as "**New Red**."

Chemical and Physical Properties

"**New Red**," also identified by its CAS number 220658-76-4, is a water-soluble, sulfonated azo dye. Its chemical name is trisodium;5-acetamido-4-hydroxy-3-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate. Due to the presence of multiple sulfonate groups, it is highly soluble in water.

Table 1: Physical and Chemical Properties of **New Red**

Property	Value	Source
CAS Number	220658-76-4	[1][2]
Molecular Formula	C ₁₈ H ₁₂ N ₃ Na ₃ O ₁₁ S ₃	[1]
Molecular Weight	611.47 g/mol	[1]
Appearance	Solid (form and color may vary)	[3]
Solubility	Water-soluble	[4]
IUPAC Name	trisodium;5-acetamido-4-hydroxy-3-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate	[1]

Material Safety Data

While specific quantitative toxicological data such as LD50 values for "**New Red**" are not readily available in the public domain, the safety profile can be inferred from the general properties of sulfonated azo dyes. These dyes are of toxicological interest because their metabolism can lead to the formation of aromatic amines.

Table 2: Hazard and Safety Information

Hazard Category	Information
Acute Toxicity	Data not available. Generally, sulfonated azo dyes have low acute toxicity due to poor absorption.
Carcinogenicity	The primary concern with azo dyes is the potential carcinogenicity of their metabolic byproducts (aromatic amines).
Mutagenicity	Some azo dyes have shown mutagenic potential in various assays, often after metabolic activation.
Ecotoxicity	The environmental impact of this substance has not been fully evaluated. Due to its persistence, release into the environment should be avoided.

Experimental Protocols

General Synthesis of a Sulfonated Naphthalene Azo Dye

A specific synthesis protocol for "**New Red**" is not publicly available. However, a general method for the synthesis of sulfonated naphthalene azo dyes involves a two-step diazotization and coupling reaction.

- Diazotization of the Aromatic Amine:
 - An aromatic amine, such as a sulfonated aniline derivative, is dissolved in an acidic solution (e.g., hydrochloric acid and water).
 - The solution is cooled to 0-5°C in an ice bath.
 - A solution of sodium nitrite (NaNO_2) in water is added dropwise to the cooled amine solution while maintaining the low temperature. This reaction forms the diazonium salt.
- Azo Coupling:

- A coupling agent, in this case a sulfonated naphthalene derivative (e.g., a hydroxynaphthalene sulfonic acid), is dissolved in a basic solution (e.g., aqueous sodium hydroxide).[5]
- The solution of the coupling agent is also cooled to 0-5°C.
- The previously prepared diazonium salt solution is slowly added to the cooled coupling agent solution. The reaction mixture is stirred, and the azo dye precipitates out of the solution.
- The resulting solid dye is then collected by filtration, washed, and dried.

Detection of New Red using Surface-Enhanced Raman Spectroscopy (SERS)

This protocol is based on the methodology for detecting "**New Red**" in a solution.

- Substrate Preparation:
 - Positively charged gold nanoparticles (Au NPs) are synthesized to serve as the SERS-active substrate.
 - A molecularly imprinted hydrogel (MIH) is prepared by free-radical polymerization of acrylamide in the presence of the Au NPs, "**New Red**" as the template molecule, N,N'-methylenebis(acrylamide) as a cross-linker, and potassium persulfate as an initiator.
 - The "**New Red**" template is subsequently washed out of the hydrogel, leaving behind recognition sites.
- Sample Analysis:
 - The MIH is incubated in the sample solution containing "**New Red**" to allow for selective uptake.
 - The hydrogel is then subjected to laser excitation.
 - The characteristic SERS signals of "**New Red**" are recorded and analyzed.

Signaling Pathways and Workflows

Metabolic Pathway of Sulfonated Naphthalene Azo Dyes

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond ($-N=N-$), which is primarily carried out by azoreductase enzymes from intestinal microorganisms. [6] This process breaks the dye molecule into two or more aromatic amines. These resulting amines can then undergo further metabolic transformations. For sulfonated naphthalene azo dyes, the degradation often begins with the cleavage of the azo linkage, followed by the breakdown of the naphthalene and benzene ring structures. [7][8]

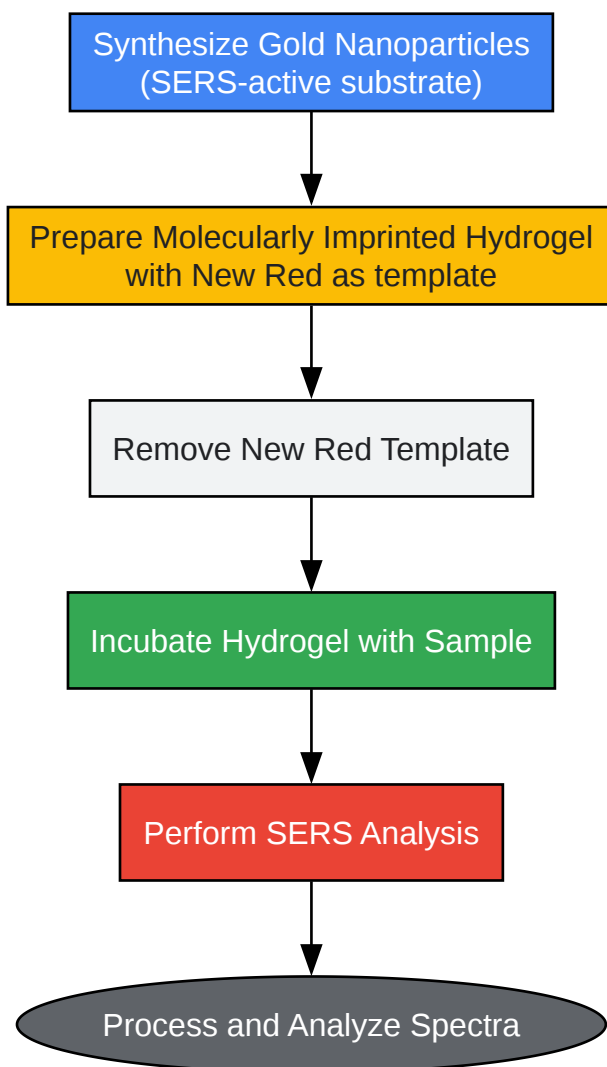


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Caption: General metabolic pathway of sulfonated azo dyes.

Experimental Workflow for SERS-based Detection

The workflow for detecting "New Red" using the SERS method described in the experimental protocols section involves several key steps, from the synthesis of the specialized detection substrate to the final analysis of the sample.



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Caption: Experimental workflow for SERS detection of "**New Red**".

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- To cite this document: BenchChem. [Technical Guide to "New Red" (CAS: 220658-76-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360722#new-red-material-safety-data-sheet-msds]

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